[4-(2-Chlorobenzyl)piperazin-1-yl](4,5-dimethylthiophen-3-yl)methanone
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Overview
Description
4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a thienylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with 2-Chlorobenzyl Group: The piperazine ring is then substituted with a 2-chlorobenzyl group using nucleophilic substitution reactions.
Attachment of the Thienylmethanone Moiety: The final step involves the attachment of the thienylmethanone group through a coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienylmethanone moiety, converting it to an alcohol.
Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Drug Development: Due to its structural features, the compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Medicine:
Therapeutics: Research is ongoing to evaluate its efficacy in treating conditions such as anxiety and depression, given its interaction with neurotransmitter receptors.
Industry:
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurological pathways.
Comparison with Similar Compounds
Uniqueness:
- Structural Features: The presence of both a 2-chlorobenzyl group and a thienylmethanone moiety makes it unique compared to other piperazine derivatives.
- Reactivity: Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, provides versatility in synthetic applications.
- Applications: Its potential use in drug development and material science distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H21ClN2OS |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C18H21ClN2OS/c1-13-14(2)23-12-16(13)18(22)21-9-7-20(8-10-21)11-15-5-3-4-6-17(15)19/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
DHXZSDWWKJBCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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